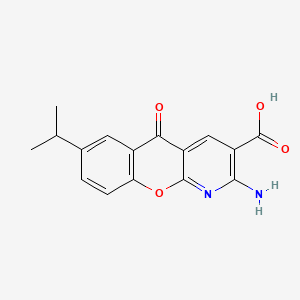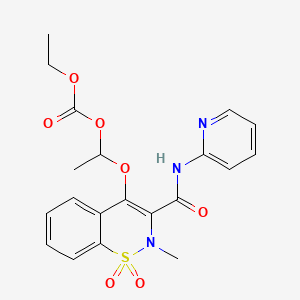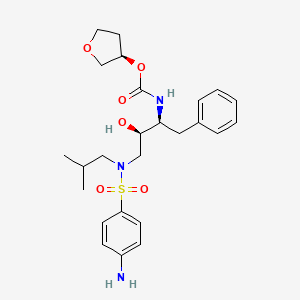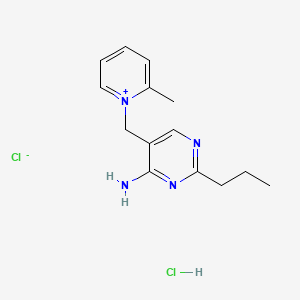
Arglabin
Vue d'ensemble
Description
L’arglabin est une lactone sesquiterpénique appartenant à la sous-classe des guaianolides, caractérisée par un système cyclique tricyclique 5,7,5. Il est connu pour sa capacité à inhiber la farnésyltransférase, une enzyme impliquée dans la modification post-traductionnelle des protéines . L’this compound est extrait de l’Artemisia glabella, une espèce d’armoise que l’on trouve dans la région de Karaganda au Kazakhstan . Ce composé a montré une activité antitumorale prometteuse et une cytotoxicité contre diverses lignées de cellules tumorales .
Applications De Recherche Scientifique
Arglabin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene lactones . In biology, this compound has been shown to inhibit the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, reducing the production of proinflammatory cytokines like interleukin-1β and interleukin-18 . In medicine, this compound and its derivatives have demonstrated antitumor, cytotoxic, antibacterial, and antifungal activities . The compound has also been explored for its potential to attenuate the inflammasome-induced acute respiratory distress syndrome and cytokine storm associated with COVID-19 .
Mécanisme D'action
L’arglabin exerce ses effets en inhibant la farnésyltransférase, ce qui empêche la modification post-traductionnelle des protéines impliquées dans les voies de signalisation cellulaire . Cette inhibition perturbe la fonction de protéines comme Ras, qui jouent un rôle crucial dans la prolifération et la survie cellulaire . De plus, l’this compound induit l’apoptose mitochondriale et régularise à la baisse la voie de signalisation mTOR/PI3K/Akt, conduisant à l’inhibition de la croissance tumorale .
Analyse Biochimique
Biochemical Properties
Arglabin plays a significant role in biochemical reactions, particularly in inhibiting farnesyl transferase . This enzyme is crucial for the post-translational modification of proteins, including the activation of the RAS proto-oncogene. By inhibiting farnesyl transferase, this compound disrupts the function of proteins that require farnesylation for their activity . Additionally, this compound interacts with the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, inhibiting its activity and reducing the production of proinflammatory cytokines such as interleukin-1β and interleukin-18 .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of the NLRP3 inflammasome leads to reduced inflammation and cell death in response to inflammatory stimuli . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the function of farnesylated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits farnesyl transferase, preventing the farnesylation of target proteins . This inhibition disrupts the function of proteins involved in cell signaling and growth, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound inhibits the NLRP3 inflammasome by binding to its components and preventing their activation . This inhibition reduces the production of proinflammatory cytokines and mitigates inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound maintains its antitumor and anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor and anti-inflammatory activity without causing adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the bioavailability and efficacy of this compound, affecting its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles .
Méthodes De Préparation
L’arglabin peut être isolé de la partie épigée de la plante Artemisia glabella . Le processus d’isolement implique une extraction au chloroforme, suivie d’une purification par chromatographie sur colonne . Le composé a un point de fusion de 100-102 °C et une composition moléculaire de C15H18O3 . Des méthodes de production industrielle pour l’this compound ont été brevetées dans plusieurs pays, notamment le Japon, la Chine, les États-Unis et plusieurs pays européens . Ces méthodes impliquent l’utilisation de techniques chromatographiques avancées pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
L’arglabin subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium . Les principaux produits formés à partir de ces réactions comprennent des dérivés ayant une activité biologique accrue, tels que des formes plus hydrophiles qui présentent une activité antitumorale accrue .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour l’étude des lactones sesquiterpéniques . En biologie, l’this compound a été montré pour inhiber l’inflammasome NLR Family pyrin domain-containing 3 (NLRP3), réduisant la production de cytokines pro-inflammatoires comme l’interleukine-1β et l’interleukine-18 . En médecine, l’this compound et ses dérivés ont démontré des activités antitumorales, cytotoxiques, antibactériennes et antifongiques . Le composé a également été étudié pour son potentiel à atténuer le syndrome de détresse respiratoire aiguë induit par l’inflammasome et la tempête de cytokines associée au COVID-19 .
Comparaison Avec Des Composés Similaires
L’arglabin est unique parmi les lactones sesquiterpéniques en raison de son inhibition spécifique de la farnésyltransférase et de sa puissante activité antitumorale . Des composés similaires comprennent la parthénolide, l’artémisinine et la costunolide, qui appartiennent également à la famille des lactones sesquiterpéniques . Ces composés diffèrent par leurs cibles moléculaires et leurs mécanismes d’action. Par exemple, l’artémisinine est connue pour son activité antipaludique, tandis que la parthénolide présente des propriétés anti-inflammatoires .
Propriétés
Numéro CAS |
84692-91-1 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
InChI |
InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11-,12-,14-,15+/m0/s1 |
Clé InChI |
UVJYAKBJSGRTHA-ZCRGAIPPSA-N |
SMILES |
CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
SMILES isomérique |
CC1=CC[C@@]23[C@@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 |
SMILES canonique |
CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(+)-Arglabin, Arglabin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does arglabin exert its anticancer effects?
A1: this compound exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Farnesyltransferase: this compound inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]
- Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []
- Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by this compound reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]
Q2: What is the significance of this compound's interaction with the NLRP3 inflammasome?
A2: this compound's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, this compound shows promise in mitigating the progression of these conditions. [, ]
Q3: How does this compound affect lipid metabolism?
A3: Research suggests that this compound possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), this compound demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]
Q5: Are there any notable spectroscopic characteristics of this compound?
A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize this compound. [] These techniques provide valuable insights into the compound's structure and properties. []
Q6: How stable is this compound under various conditions?
A6: The stability of this compound has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]
Q7: What strategies have been explored to improve the solubility and bioavailability of this compound?
A7: Enhancing this compound's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of this compound. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []
Q8: How has computational chemistry been used in this compound research?
A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding this compound's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of this compound and its derivatives.
Q9: What is the impact of structural modifications on this compound's activity?
A9: Numerous this compound derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]
Q10: What preclinical models have been used to evaluate this compound's efficacy?
A10: this compound's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated this compound's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















